molecular formula C11H14O5 B3276389 3-(2,3-Dimethoxyphenoxy)propanoic acid CAS No. 64139-40-8

3-(2,3-Dimethoxyphenoxy)propanoic acid

Cat. No.: B3276389
CAS No.: 64139-40-8
M. Wt: 226.23 g/mol
InChI Key: PXQHZXQKAJNGEJ-UHFFFAOYSA-N
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Description

“3-(2,3-Dimethoxyphenoxy)propanoic acid” is an organic compound that belongs to the class of phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O4 .


Molecular Structure Analysis

The molecular weight of “this compound” is 210.227 Da . The InChI code for this compound is 1S/C11H14O4/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Optically Pure Isoquinolinecarboxylic Acid : The compound has been used in the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, with applications in asymmetric hydrogenation studies. This process involves the Pictet-Spengler ring closure of the optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt (O'reilly, Derwin, & Lin, 1990).

Material Science and Chemistry

  • Water-Soluble Thermo-Sensitive Resin : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from 3-(dimethylamino)propanoic acid. This resin exhibits unique thermal behaviors and solubility changes, potentially applicable in thermal laser imaging (An, Yu, Pu, & Li, 2015).

Chemical Synthesis and Analysis

  • Chiral Stationary Phases : Derivatives of D-tartrates, including bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, have been synthesized for use in chiral stationary phases (CSPs), enhancing enantioseparation abilities in chromatography (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Biochemistry and Molecular Biology

Environmental and Analytical Chemistry

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : 2-(2,4-Dimethylphenoxy)propionic acid was utilized in the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating the compound's utility in complex organic syntheses (Hogale, Shirke, & Kharade, 1995).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(2,3-dimethoxyphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-4-3-5-9(11(8)15-2)16-7-6-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHZXQKAJNGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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